Methyl 2,7,7-trimethyl-4-{4-[(4-methylbenzyl)oxy]-3-nitrophenyl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
METHYL 2,7,7-TRIMETHYL-4-{4-[(4-METHYLBENZYL)OXY]-3-NITROPHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a complex organic compound with the molecular formula C28H31NO4 and a molecular weight of 445.564 g/mol This compound is characterized by its unique quinoline carboxylate structure, which includes a nitrophenyl group and a methoxybenzyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2,7,7-TRIMETHYL-4-{4-[(4-METHYLBENZYL)OXY]-3-NITROPHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine.
Bromination: Introduction of a bromine atom to the aromatic ring.
Coupling: Formation of the quinoline structure through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its primary use in research. the synthesis generally follows similar steps as the laboratory methods, with optimizations for scale and yield.
Chemical Reactions Analysis
Types of Reactions
METHYL 2,7,7-TRIMETHYL-4-{4-[(4-METHYLBENZYL)OXY]-3-NITROPHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
METHYL 2,7,7-TRIMETHYL-4-{4-[(4-METHYLBENZYL)OXY]-3-NITROPHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2,7,7-TRIMETHYL-4-{4-[(4-METHYLBENZYL)OXY]-3-NITROPHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s quinoline structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- **METHYL 2,7,7-TRIMETHYL-4-(4-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE
- **METHYL 4-{4-[(4-METHOXYBENZYL)OXY]PHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE
- **METHYL 4-(4-HYDROXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE
Uniqueness
METHYL 2,7,7-TRIMETHYL-4-{4-[(4-METHYLBENZYL)OXY]-3-NITROPHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenyl group and the methoxybenzyl ether moiety differentiates it from other similar compounds, potentially leading to unique reactivity and applications .
Properties
Molecular Formula |
C28H30N2O6 |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
methyl 2,7,7-trimethyl-4-[4-[(4-methylphenyl)methoxy]-3-nitrophenyl]-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C28H30N2O6/c1-16-6-8-18(9-7-16)15-36-23-11-10-19(12-21(23)30(33)34)25-24(27(32)35-5)17(2)29-20-13-28(3,4)14-22(31)26(20)25/h6-12,25,29H,13-15H2,1-5H3 |
InChI Key |
XFOLZUDWTFIFFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3C4=C(CC(CC4=O)(C)C)NC(=C3C(=O)OC)C)[N+](=O)[O-] |
Origin of Product |
United States |
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